molecular formula C13H14BrNO2 B8566029 5-bromo-8-methyl-7-(propan-2-yloxy)isoquinolin-1(2H)-one

5-bromo-8-methyl-7-(propan-2-yloxy)isoquinolin-1(2H)-one

Cat. No.: B8566029
M. Wt: 296.16 g/mol
InChI Key: BOVSESCQTBNMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-8-methyl-7-(propan-2-yloxy)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C13H14BrNO2 and its molecular weight is 296.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

5-bromo-8-methyl-7-propan-2-yloxy-2H-isoquinolin-1-one

InChI

InChI=1S/C13H14BrNO2/c1-7(2)17-11-6-10(14)9-4-5-15-13(16)12(9)8(11)3/h4-7H,1-3H3,(H,15,16)

InChI Key

BOVSESCQTBNMDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1OC(C)C)Br)C=CNC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-8-methyl-7-(propan-2-yloxy)isoquinolin-1-yl acetate (108 g, 0.28 g, 0.83 mmol) in MeOH (2 mL) was added 1M NaOH (2 mL). The reaction mixture was refluxed for 1 hour, then concentrated under vacuum. The residue was diluted in water and the pH was adjusted to 4-5 with 1M HCl. The solution was extracted with EtOAc (3×10 mL). The combined organic layers were washed with brine (2×10 mL), dried over Na2SO4, filtered, and concentrated under vacuum to give 5-bromo-8-methyl-7-(propan-2-yloxy)isoquinolin-1(2H)-one (108h, 0.21 g, 86%) as a yellow solid.
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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